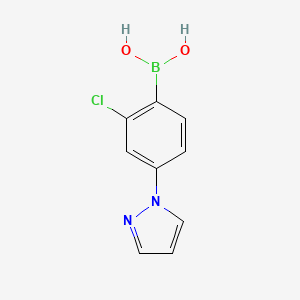
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of pyrazole with phenylboronic acid under acidic conditions. The reaction typically proceeds by adding pyrazole to phenylboronic acid, followed by treatment with an acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted phenylboronic acids with various functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Oxidation and Reduction: Products include boronic esters and boranes.
Aplicaciones Científicas De Investigación
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form carbon-carbon bonds . The chloro and pyrazolyl groups can also interact with molecular targets, contributing to the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chloro and pyrazolyl groups, making it less versatile in certain reactions.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazolyl group but differs in the ester functionality.
2-Chlorophenylboronic Acid: Contains a chloro group but lacks the pyrazolyl group.
Uniqueness
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the combination of the chloro and pyrazolyl groups attached to the phenyl ring. This unique structure enhances its reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H8BClN2O2 |
|---|---|
Peso molecular |
222.44 g/mol |
Nombre IUPAC |
(2-chloro-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6,14-15H |
Clave InChI |
CVRHABJDFADJKV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2C=CC=N2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![(3R)-3-(4-chlorophenyl)-4-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14080385.png)
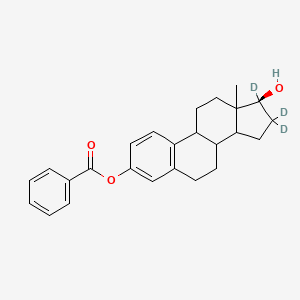

![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)
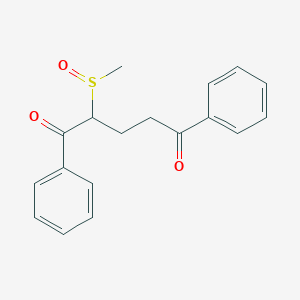

![{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate](/img/structure/B14080439.png)
![1-(3,4-Dichlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080440.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080447.png)
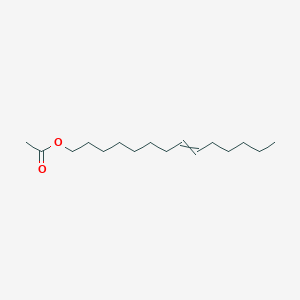
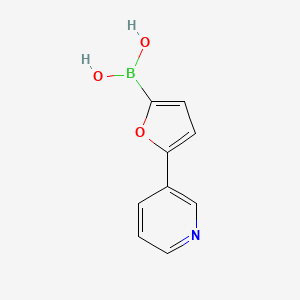
![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)

